- Green preparation of N-phenylmaleimide, China, , ,

Cas no 941-69-5 (N-Phenylmaleimide)

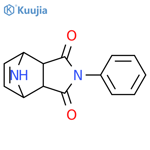

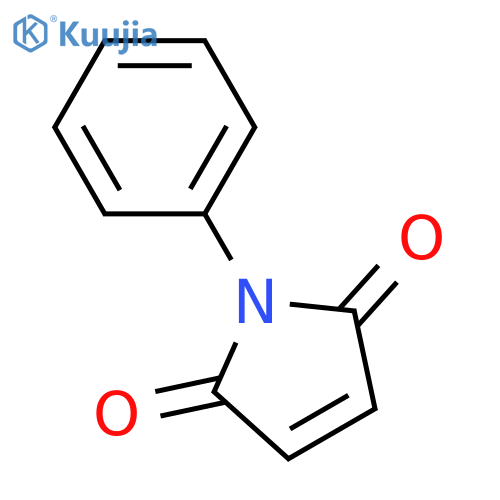

N-Phenylmaleimide structure

상품 이름:N-Phenylmaleimide

N-Phenylmaleimide 화학적 및 물리적 성질

이름 및 식별자

-

- N-Phenylmaleimide

- 1-Phenyl-1H-pyrrole-2,5-dione

- N-Phenylmaleimide 1-Phenyl-1H-pyrrole-2,5-dione

- Maleanil

- Phenylmaleide

- N-Phenylmaleide

- 1-Phenyl-2,5-dihydro-1H-pyrrole-2,5-dione

- 1-phenylpyrrole-2,5-dione

- N-phenylmaleic imide

- Maleimidobenzene

- Maleinanil

- 1H-Pyrrole-2,5-dione, 1-phenyl-

- MALEIMIDE, N-PHENYL-

- N-phenyl maleimide

- 1-Phenyl-pyrrole-2,5-dione

- N-Fenylimid kyseliny maleinove

- N-Fenylimid kyseliny maleinove [Czech]

- 9U9KT462VW

- HIDBROSJWZYGSZ-UHFFFAOYSA-N

- 1-phenylazoline-2,

- 1-Phenyl-1H-pyrrole-2,5-dione (ACI)

- Maleimide, N-phenyl- (8CI)

- 1-[4-(Acetoxy)phenyl]maleimide

- Imilex P

- N-Phenylmaleic acid imide

- N-Phenylmaleinimide

- N-Phenylpyrrole-2,5-dione

- NSC 8183

- Phenylmaleimide

- NSC-8183

- DB-057478

- BRN 0125098

- UPCMLD0ENAT5455323:001

- 1H-Pyrrole-2, 1-phenyl-

- 1-Phenyl-1H-pyrrole-2,5-dione; N-phenylmaleic imide; Maleimidobenzene

- CHEMBL76012

- SCHEMBL18713

- CS-W019590

- Z104481692

- EN300-20769

- NCGC00176508-02

- AKOS000249503

- CHEBI:230728

- EINECS 213-382-0

- 1-Phenyl-1H-pyrrole-2,5-dione #

- CAS-941-69-5

- N-phenylmaleinimde

- WLN: T5VNVJ BR

- HIDBROSJWZYGSZ-UHFFFAOYSA-

- N-phenyl-maleinimide

- N-phenyl maleic imide

- HMS1473M19

- EC 213-382-0

- IDI1_019601

- AC-20477

- N-Phenylmaleimide, >=98.0% (HPLC)

- NS00006686

- STR03760

- Tox21_300672

- InChI=1/C10H7NO2/c12-9-6-7-10(13)11(9)8-4-2-1-3-5-8/h1-7H

- EU-0033370

- P0900

- ChemDiv3_000283

- D77858

- 5-21-10-00009 (Beilstein Handbook Reference)

- AI3-01186

- Pyrrole-1,5-dione, N-phenyl-

- NCGC00176508-01

- UNII-9U9KT462VW

- DTXSID0041274

- W-100209

- F0266-1301

- STL195609

- BDBM50300353

- 941-69-5

- N-Phenylmaleimide, 97%

- N-PHENYLMALEIMIDE [MI]

- NSC8183

- n-phenylmale-imide

- PD135235

- Q27273236

- BRD-K27141229-001-01-9

- DTXCID8021274

- NCGC00254580-01

- MFCD00005502

-

- MDL: MFCD00005502

- 인치: 1S/C10H7NO2/c12-9-6-7-10(13)11(9)8-4-2-1-3-5-8/h1-7H

- InChIKey: HIDBROSJWZYGSZ-UHFFFAOYSA-N

- 미소: O=C1N(C2C=CC=CC=2)C(=O)C=C1

- BRN: 0125098

계산된 속성

- 정밀분자량: 173.04800

- 동위원소 질량: 173.048

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 0

- 수소 결합 수용체 수량: 2

- 중원자 수량: 13

- 회전 가능한 화학 키 수량: 1

- 복잡도: 246

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 0

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 토폴로지 분자 극성 표면적: 37.4

- 표면전하: 0

- 상호 변형 이기종 수량: 아무것도 아니야

- 소수점 매개변수 계산 참조값(XlogP): 1.1

실험적 성질

- 색과 성상: 노란색 바늘 모양 결정

- 밀도: 1.2427 (rough estimate)

- 융해점: 88.0 to 92.0 deg-C

- 비등점: 181°C/27mmHg(lit.)

- 플래시 포인트: 화씨도: 305.6°f

섭씨: 152°c - 굴절률: 1.5200 (estimate)

- 용해도: 815g/l insoluble

- 수용성: Soluble in water (slightly ), methanol, ethanol, and benzene.

- PSA: 37.38000

- LogP: 1.18100

- 머크: 7299

- 용해성: 미확정

N-Phenylmaleimide 보안 정보

-

기호:

- 제시어:위험했어

- 신호어:Danger

- 피해 선언: H301-H315-H319-H341-H370

- 경고성 성명: P201-P202-P260-P264-P270-P280-P301+P310+P330-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P308+P311-P405-P501

- 위험물 운송번호:UN 2811 6.1/PG 3

- WGK 독일:3

- 위험 범주 코드: 25-38-41-43-50

- 보안 지침: S45-S24/25

- 포카표 F사이즈:10-21

- RTECS 번호:ON5950000

-

위험물 표지:

- 위험 등급:6.1

- 위험 용어:R25; R36/37/38

- TSCA:Yes

- 보안 용어:6.1

- 저장 조건:Store at room temperature

- 포장 등급:III

- 패키지 그룹:III

N-Phenylmaleimide 세관 데이터

- 세관 번호:2925190090

- 세관 데이터:

?? ?? ??:

2925190090개요:

2925190090 기타 아미드와 그 파생물 소금.부가가치세: 17.0%?? ???:9.0% ?? ??: 없음??? ??:6.5% ????:30.0%

?? ??:

?? ??, ?? ??, 사용

요약:

2925190090 기타 아미드 및 그 파생물;그 염류부가가치세: 17.0% 세금환급률: 9.0% 감독관리조건: 없음??? ??:6.5% General tariff:30.0%

N-Phenylmaleimide 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-20769-0.5g |

1-phenyl-2,5-dihydro-1H-pyrrole-2,5-dione |

941-69-5 | 95% | 0.5g |

$19.0 | 2023-09-16 | |

| abcr | AB140704-25 g |

N-Phenylmaleimide, 97%; . |

941-69-5 | 97% | 25 g |

€44.90 | 2023-07-20 | |

| Apollo Scientific | OR30270-100g |

N-Phenylmaleimide |

941-69-5 | 98+% | 100g |

£35.00 | 2025-03-21 | |

| Apollo Scientific | OR30270-500g |

N-Phenylmaleimide |

941-69-5 | 98+% | 500g |

£66.00 | 2025-02-19 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N57830-100g |

N-Phenylmaleimide |

941-69-5 | 100g |

¥175.0 | 2021-09-08 | ||

| BAI LING WEI Technology Co., Ltd. | 381195-100G |

N-Phenylmaleimide, 98% |

941-69-5 | 98% | 100G |

¥ 253 | 2022-04-26 | |

| Fluorochem | 093505-25g |

N-Phenylmaleimide |

941-69-5 | 95% | 25g |

£19.00 | 2022-03-01 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N828277-25g |

N-Phenylmaleimide |

941-69-5 | 98% | 25g |

¥49.00 | 2022-09-01 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | P0900-500g |

N-Phenylmaleimide |

941-69-5 | 98.0%(GC) | 500g |

¥1650.0 | 2022-06-10 | |

| Enamine | EN300-20769-10.0g |

1-phenyl-2,5-dihydro-1H-pyrrole-2,5-dione |

941-69-5 | 95% | 10.0g |

$200.0 | 2023-07-08 |

N-Phenylmaleimide 합성 방법

합성회로 1

반응 조건

1.1 Solvents: Xylene ; 4 h, 150 °C

참조

합성회로 2

합성회로 3

반응 조건

1.1 Solvents: Acetic acid ; 10 min, rt

1.2 Reagents: Sulfuric acid Solvents: Water ; rt → 60 °C; 45 min, 60 °C; 60 °C → rt; cooled

1.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt

1.2 Reagents: Sulfuric acid Solvents: Water ; rt → 60 °C; 45 min, 60 °C; 60 °C → rt; cooled

1.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt

참조

- Synthesis of substituted N-aryl pyrrolo-quinolines and study of their antimicrobial activities, Journal of Chemical and Pharmaceutical Research, 2014, 6(8), 393-399

합성회로 4

합성회로 5

합성회로 6

반응 조건

1.1 Solvents: Acetic acid ; 10 min, rt

1.2 Reagents: Sulfuric acid ; rt → 60 °C; 45 min, 60 °C; 60 °C → rt

1.3 Reagents: Water ; cooled

1.4 Reagents: Sodium bicarbonate Solvents: Water ; 10 min

1.2 Reagents: Sulfuric acid ; rt → 60 °C; 45 min, 60 °C; 60 °C → rt

1.3 Reagents: Water ; cooled

1.4 Reagents: Sodium bicarbonate Solvents: Water ; 10 min

참조

- DABCO-catalyzed [3+2] cycloaddition reactions of azomethine imines with N-aryl maleimides: facile access to dinitrogen-fused heterocycles, Tetrahedron Letters, 2015, 56(52), 7150-7153

합성회로 7

반응 조건

1.1 Reagents: Acetic anhydride Catalysts: Sodium acetate Solvents: Acetic anhydride ; 2 h, reflux; cooled

1.2 Reagents: Water

1.2 Reagents: Water

참조

- N-Phenyl and N-phenylalkyl-maleimides acting against Candida spp.: Time-to-kill, stability, interaction with maleamic acids, Bioorganic & Medicinal Chemistry, 2008, 16(1), 560-568

합성회로 8

반응 조건

1.1 Solvents: Acetone ; 1 h, rt; 1 h, 40 °C

1.2 Reagents: Cobalt diacetate Catalysts: Triethylamine Solvents: Acetone , Acetic anhydride ; 3 h, 40 °C

1.2 Reagents: Cobalt diacetate Catalysts: Triethylamine Solvents: Acetone , Acetic anhydride ; 3 h, 40 °C

참조

- Synthesis, antimicrobial and corrosion-inhibiting activities of N-substituted phenyl maleimide, Qingdao Keji Daxue Xuebao, 2011, 32(1), 30-33

합성회로 9

합성회로 10

반응 조건

1.1 Catalysts: Silica , Phosphoric acid Solvents: Xylene

1.2 Catalysts: Triethylamine , Zinc acetate , 2,4-Dimethyl-6-tert-butylphenol ; neutralized

1.3 5 min

1.4 5 min; 140 °C; 6 h, 140 °C

1.2 Catalysts: Triethylamine , Zinc acetate , 2,4-Dimethyl-6-tert-butylphenol ; neutralized

1.3 5 min

1.4 5 min; 140 °C; 6 h, 140 °C

참조

- Method for the preparation of N-substituted maleimide, World Intellectual Property Organization, , ,

합성회로 11

합성회로 12

합성회로 13

반응 조건

1.1 Solvents: Xylene ; rt → 80 °C; 0.5 h, 80 °C; 1 h, 80 °C

1.2 Reagents: Hydroquinone Catalysts: Phosphoric acid Solvents: Xylene , Water ; rt → 65 °C; 1.5 h, 65 °C

1.2 Reagents: Hydroquinone Catalysts: Phosphoric acid Solvents: Xylene , Water ; rt → 65 °C; 1.5 h, 65 °C

참조

- Synthesis of N-phenylmaleimide by decompressed azeotropic method, Huaxue Gongye Yu Gongcheng (Tianjin, 2005, 22(6), 427-429

합성회로 14

합성회로 15

합성회로 16

합성회로 17

반응 조건

1.1 Reagents: Triethylamine Solvents: Toluene , Water

참조

- Preparation of N-substituted maleimides with low discoloration, Japan, , ,

N-Phenylmaleimide Raw materials

- 3a,4,7,7a-Tetrahydro-2-phenyl-4,7-imino-1H-isoindole-1,3(2H)-dione

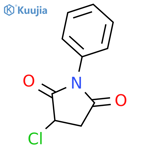

- 3-chloro-1-phenyl-2,5-Pyrrolidinedione

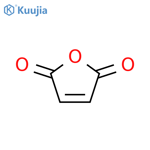

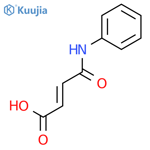

- Maleanilic Acid

- 2,5-dihydrofuran-2,5-dione

N-Phenylmaleimide Preparation Products

N-Phenylmaleimide 관련 문헌

-

Juan García de la Concepción,Martín ávalos,Pedro Cintas,José L. Jiménez,Mark E. Light Org. Biomol. Chem. 2018 16 3438

-

Zhen-Hua Yang,Zhong-Hui Chen,Yu-Long An,Sheng-Yin Zhao RSC Adv. 2016 6 23438

-

Joseph Cowell,Matokah Abualnaja,Stephanie Morton,Ruth Linder,Faye Buckingham,Paul G. Waddell,Michael R. Probert,Michael J. Hall RSC Adv. 2015 5 16125

-

Pradeep Mathur,Raj Kumar Joshi,Dhirendra Kumar Rai,Badrinath Jha,Shaikh M. Mobin Dalton Trans. 2012 41 5045

-

Alexandra S. Antonova,Eugeniya V. Nikitina,Karina S. Valchuk,Mikhail S. Grigoriev,Rosa M. Gomila,Antonio Frontera,Fedor I. Zubkov CrystEngComm 2022 24 6093

941-69-5 (N-Phenylmaleimide) 관련 제품

- 3006-93-7(1,1'-(Benzene-1,3-diyl)bis(1H-pyrrole-2,5-dione))

- 20299-79-0(1-(3-Methylphenyl)-1H-pyrrole-2,5-dione)

- 3278-31-7(1,4-Phenylene-bis-maleimide)

- 50539-45-2(1H-Pyrrole-2,5-dione,1-[4-(phenylamino)-1-naphthalenyl]-)

- 3369-39-9(1-(1-Naphthyl)-1H-pyrrole-2,5-dione)

- 1631-28-3(1-(4-Methylphenyl)-1H-pyrrole-2,5-dione)

- 13118-04-2(1,2-Phenylene-bis-maleimide)

- 5702-75-0(N-4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenylacetamide)

- 29753-26-2(1-(4-aminophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione)

- 42189-56-0(N-(1-Pyrenyl) Maleimide)

추천 공급업체

Suzhou Senfeida Chemical Co., Ltd

(CAS:941-69-5)N-Phenylmaleimide

순결:99.9%

재다:200kg

가격 ($):문의

Jiangsu Xinsu New Materials Co., Ltd

(CAS:941-69-5)

순결:99%

재다:25KG,200KG,1000KG

가격 ($):문의